N-cyclohexyl-N'-(2-methoxy-1-methylethyl)urea
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Overview
Description
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea is an organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol It is a urea derivative, characterized by the presence of a cyclohexyl group and a 2-methoxy-1-methylethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea typically involves the reaction of cyclohexylamine with isocyanates or carbamates under controlled conditions. One common method is the reaction of cyclohexylamine with 2-methoxy-1-methylethyl isocyanate in an inert solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods may vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea
- N-cyclohexyl-N’-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)urea
- N-cyclohexyl-N’-(2-methylcyclohexyl)urea
- N-cyclohexyl-N’-(1-methylhexyl)urea
Uniqueness
N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
303092-20-8 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-methoxypropan-2-yl)urea |
InChI |
InChI=1S/C11H22N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI Key |
RIXRDZWCLBREIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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